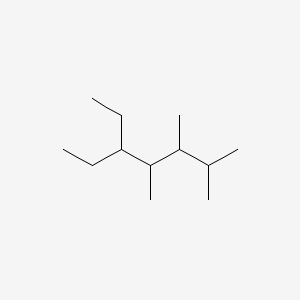

5-Ethyl-2,3,4-trimethylheptane

Description

Structure

3D Structure

Properties

CAS No. |

62198-56-5 |

|---|---|

Molecular Formula |

C12H26 |

Molecular Weight |

170.33 g/mol |

IUPAC Name |

5-ethyl-2,3,4-trimethylheptane |

InChI |

InChI=1S/C12H26/c1-7-12(8-2)11(6)10(5)9(3)4/h9-12H,7-8H2,1-6H3 |

InChI Key |

URFFXJPJMCMXFR-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CC)C(C)C(C)C(C)C |

Origin of Product |

United States |

Stereochemical Investigations of 5 Ethyl 2,3,4 Trimethylheptane

Enantiomeric and Diastereomeric Analysis

5-Ethyl-2,3,4-trimethylheptane possesses three chiral centers at carbons 2, 3, and 4, leading to the possibility of 2^3 = 8 stereoisomers. These stereoisomers exist as four pairs of enantiomers. The separation and quantification of these closely related isomers require advanced analytical methods capable of differentiating subtle differences in their spatial arrangements.

Advanced Chromatographic Separation Techniques for Alkane Stereoisomers

The non-polar and volatile nature of alkanes makes gas chromatography (GC) a primary tool for their analysis. However, the separation of stereoisomers, particularly enantiomers, necessitates the use of specialized chiral stationary phases.

Chiral Gas Chromatography (GC) Methodologies

Chiral Gas Chromatography (GC) stands as a powerful technique for the enantioselective separation of volatile compounds like this compound. The key to this separation lies in the use of a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte. Cyclodextrin-based CSPs are particularly effective for the chiral resolution of hydrocarbons. lcms.czgcms.czsemanticscholar.org These cyclic oligosaccharides possess a chiral cavity, and their derivatives, such as permethylated or acetylated cyclodextrins, offer a range of selectivities for different chiral molecules. lcms.czgcms.cz

For the analysis of the stereoisomers of this compound, a high-resolution capillary GC column coated with a modified β-cyclodextrin stationary phase would be a suitable choice. The separation mechanism involves the differential inclusion of the various stereoisomers into the chiral cavity of the cyclodextrin (B1172386). The subtle differences in the fit and interaction energies between each stereoisomer and the CSP lead to different retention times, allowing for their separation.

A hypothetical separation of the eight stereoisomers of this compound on a chiral GC column is presented in the table below. The retention times (t_R) and separation factors (α) illustrate the potential of this technique to resolve these closely related compounds. The separation factor (α) is a measure of the relative retention of two adjacent peaks and indicates the selectivity of the column for those isomers.

Table 1: Hypothetical Chiral GC Separation of this compound Stereoisomers

| Stereoisomer (Configuration at C2, C3, C4) | Retention Time (t_R, min) | Separation Factor (α) |

|---|---|---|

| (2R, 3R, 4R) | 25.10 | - |

| (2S, 3S, 4S) | 25.45 | 1.014 |

| (2R, 3R, 4S) | 26.20 | 1.030 |

| (2S, 3S, 4R) | 26.58 | 1.015 |

| (2R, 3S, 4R) | 27.30 | 1.027 |

| (2S, 3R, 4S) | 27.65 | 1.013 |

| (2R, 3S, 4S) | 28.50 | 1.031 |

| (2S, 3R, 4R) | 28.88 | 1.013 |

Column: Modified β-cyclodextrin (e.g., 2,3-di-O-acetyl-6-O-tert-butyldimethylsilyl-β-cyclodextrin) in a polysiloxane stationary phase. Carrier Gas: Helium. Temperature Program: 50°C (hold 2 min) to 180°C at 2°C/min.

Supercritical Fluid Chromatography (SFC) for Chiral Alkane Resolution

Supercritical Fluid Chromatography (SFC) has emerged as a valuable alternative to both GC and high-performance liquid chromatography (HPLC) for chiral separations. youtube.com SFC typically uses supercritical carbon dioxide as the primary mobile phase, which offers low viscosity and high diffusivity, leading to faster separations and higher efficiency. youtube.com For the chiral resolution of alkanes, SFC can be used with the same types of chiral stationary phases as in HPLC, such as polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives).

The advantages of SFC for analyzing the stereoisomers of this compound include potentially faster analysis times compared to GC and the use of more environmentally friendly mobile phases. The separation is governed by the differential partitioning of the stereoisomers between the supercritical fluid mobile phase and the chiral stationary phase.

Multidimensional Chromatography for Complex Isomer Mixtures

For exceptionally complex mixtures containing numerous alkane isomers, such as those found in petroleum products, single-column chromatography may not provide sufficient resolution. scispace.comchromatographyonline.com In such cases, multidimensional chromatography, particularly comprehensive two-dimensional gas chromatography (GCxGC), offers significantly enhanced separation power. scispace.comchromatographyonline.comsciopen.com

In a GCxGC system, two columns with different separation mechanisms (e.g., a non-polar column in the first dimension and a chiral column in the second dimension) are coupled. A fraction of the effluent from the first column is periodically trapped and then rapidly injected onto the second column. This results in a two-dimensional chromatogram with greatly increased peak capacity, allowing for the separation of isomers that co-elute in a single-dimension analysis. This technique would be invaluable for resolving the stereoisomers of this compound from a complex hydrocarbon matrix.

Spectroscopic Methods for Stereoisomer Differentiation

While chromatography is essential for separation, spectroscopic methods are crucial for the identification and structural elucidation of the separated stereoisomers.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for differentiating diastereomers. nih.govcapes.gov.br Diastereomers have different physical properties and, consequently, their NMR spectra will exhibit distinct chemical shifts and coupling constants. For this compound, ¹³C NMR spectroscopy would be particularly useful, as the chemical shifts of the carbon atoms, especially those near the chiral centers, are sensitive to the relative stereochemistry. capes.gov.br Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can provide through-space correlations between protons, which can help to establish the relative configuration of the stereocenters in each diastereomer. nih.gov

Vibrational Circular Dichroism (VCD) is a chiroptical spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. rsc.orgresearchgate.netresearchgate.net Enantiomers produce mirror-image VCD spectra, making VCD an definitive method for their differentiation. By comparing the experimentally measured VCD spectrum of a separated enantiomer with the spectrum predicted by quantum chemical calculations for a known absolute configuration, the absolute configuration of the enantiomer can be unambiguously determined. rsc.orgresearchgate.netresearchgate.net

Absolute Configuration Assignment Methodologies

The ultimate goal of stereochemical analysis is the assignment of the absolute configuration (R or S) to each chiral center. For this compound, this means determining the configuration at C2, C3, and C4 for each of the eight stereoisomers.

As mentioned, the comparison of experimental and calculated VCD spectra is a primary method for determining absolute configuration. The process involves:

Separation and isolation of a pure enantiomer using a chiral chromatographic technique.

Measurement of the VCD and infrared (IR) spectra of the isolated enantiomer.

Computational modeling of the possible conformations of one enantiomer (e.g., the R,R,R-isomer) and calculation of the Boltzmann-averaged VCD and IR spectra using Density Functional Theory (DFT).

Comparison of the experimental spectra with the calculated spectra. A match between the experimental spectrum and the calculated spectrum for the R,R,R-isomer confirms its absolute configuration. The enantiomer will have the opposite (S,S,S) configuration.

This process can be repeated for each pair of enantiomers to assign the absolute configuration of all eight stereoisomers.

Computational Approaches to Absolute Configuration Determination

The absolute configuration of chiral alkanes, which lack functional groups for classical derivatization, can be elucidated through sophisticated computational methods that predict chiroptical properties. researchgate.net Vibrational Circular Dichroism (VCD) and Optical Rotatory Dispersion (ORD) are powerful techniques in this regard, as they are sensitive to the three-dimensional arrangement of atoms in a molecule. researchgate.netresearchgate.net

The process begins with a thorough conformational search to identify all low-energy conformers of a given stereoisomer. nih.govresearchgate.net For a flexible molecule like this compound, methods such as molecular mechanics, stochastic searches, and molecular dynamics simulations are employed to explore the vast conformational space. nih.govwikipedia.org The geometries of the identified conformers are then optimized using Density Functional Theory (DFT) at a suitable level of theory, for instance, B3LYP or M06-2X with an appropriate basis set. nih.gov

Following optimization, the VCD and ORD spectra for each conformer are calculated using methods like Time-Dependent Density Functional Theory (TD-DFT). nih.gov The individual spectra are then Boltzmann-averaged based on the calculated relative free energies of the conformers to generate a theoretical spectrum for the specific stereoisomer. researchgate.net By comparing the predicted spectrum with the experimentally measured spectrum, the absolute configuration of the enantiomer can be unambiguously assigned. nih.gov

Table 1: Representative Calculated Relative Energies of Conformers for a Stereoisomer of this compound

| Conformer | Dihedral Angles (C3-C4-C5-C6) | Relative Energy (kcal/mol) | Boltzmann Population (%) |

| 1 | anti (178°) | 0.00 | 45.2 |

| 2 | gauche+ (62°) | 0.85 | 20.1 |

| 3 | gauche- (-65°) | 0.88 | 19.5 |

| 4 | eclipsed (121°) | 3.50 | 1.2 |

| 5 | eclipsed (-119°) | 3.60 | 1.0 |

Note: This data is representative and intended to illustrate the expected distribution of conformer energies for a flexible alkane. The dihedral angles and energies are hypothetical and would require specific quantum chemical calculations for precise values.

Derivatization Strategies for Chiral Alkane Analysis

The direct chemical derivatization of a saturated, non-functionalized alkane like this compound to facilitate chiral analysis is generally not a viable strategy. researchgate.net Such hydrocarbons lack the necessary functional groups (e.g., hydroxyl, amino, carboxyl) that can react to form diastereomers with a chiral derivatizing agent. researchgate.net

Therefore, the analysis of chiral alkanes heavily relies on direct separation techniques, most notably chiral gas chromatography (GC). researchgate.netchromatographyonline.com This method utilizes a chiral stationary phase (CSP) within the GC column. acs.org The enantiomers of the analyte interact diastereomerically with the chiral environment of the CSP, leading to different retention times and, consequently, their separation. acs.org

Commonly used CSPs for the separation of volatile chiral compounds, including alkanes, are based on cyclodextrin derivatives. researchgate.netgcms.cz The size of the cyclodextrin cavity and the nature of the derivatizing groups on its rim create a specific chiral environment that allows for the differential interaction with the enantiomers of the analyte. researchgate.net Gas chromatography coupled with mass spectrometry (GC-MS) can then be used for the identification and quantification of the separated stereoisomers. osti.govlibretexts.org

Table 2: Representative Chiral GC-MS Separation Data for Stereoisomers of this compound

| Stereoisomer | Retention Time (min) | Mass Spectrum (m/z) |

| (2R,3R,4S,5R) | 15.23 | 170 (M+), 141, 113, 85, 57 |

| (2S,3S,4R,5S) | 15.48 | 170 (M+), 141, 113, 85, 57 |

| (2R,3S,4R,5S) | 16.12 | 170 (M+), 141, 113, 85, 57 |

| (2S,3R,4S,5R) | 16.35 | 170 (M+), 141, 113, 85, 57 |

Note: This table presents hypothetical separation data. The elution order and retention times are illustrative and depend on the specific chiral stationary phase and GC conditions used.

Stereoisomer-Specific Conformational Landscapes

Each stereoisomer of this compound possesses a unique and complex conformational landscape. maricopa.edu The relative stabilities of the various conformers are dictated by a combination of torsional strain (eclipsing interactions) and steric strain (van der Waals repulsion between bulky groups). maricopa.edulibretexts.org

The rotation around the numerous carbon-carbon single bonds gives rise to a multitude of conformers, which can be described by the dihedral angles between substituents on adjacent carbon atoms. libretexts.org The most stable conformations are typically the staggered ones, where the bulky alkyl groups are positioned to minimize steric hindrance. maricopa.edu Among the staggered conformations, the 'anti' arrangement, with the largest groups at a 180° dihedral angle, is generally the lowest in energy. libretexts.org 'Gauche' conformations, where these groups are at a 60° angle, are slightly higher in energy due to steric interactions. libretexts.org Eclipsed conformations, where the groups are aligned, are the least stable due to significant torsional and steric strain. maricopa.edu

The conformational landscape of a specific stereoisomer can be mapped by performing a systematic scan of the potential energy surface as a function of the rotation around key C-C bonds. This analysis provides the energy barriers for the interconversion between different conformers and the relative populations of each conformer at a given temperature. maricopa.edu

Advanced Spectroscopic Elucidation of Branched Alkane Structures

Nuclear Magnetic Resonance (NMR) Spectroscopy in Complex Alkane Analysis

NMR spectroscopy is the most powerful tool for determining the carbon framework and proton environments of organic molecules. For a saturated, branched alkane like 5-Ethyl-2,3,4-trimethylheptane, which contains multiple chiral centers and numerous similar methyl, methylene (B1212753), and methine groups, one-dimensional (1D) ¹H and ¹³C NMR spectra are often insufficient for complete assignment due to significant signal overlap. Therefore, a combination of advanced 1D and two-dimensional (2D) NMR experiments is required to unambiguously piece together the molecular structure. numberanalytics.comipb.ptresearchgate.net

To resolve overlapping signals and establish the precise bonding sequence of the carbon skeleton, a series of specialized NMR experiments are employed. These techniques filter signals based on the number of attached protons or reveal through-bond correlations between nuclei.

Distortionless Enhancement by Polarization Transfer (DEPT) is a crucial 1D NMR technique used to differentiate carbon signals based on the number of attached protons. chemistrysteps.comlibretexts.org A standard ¹³C NMR spectrum shows all unique carbon atoms but does not explicitly state their type. DEPT experiments, typically run as DEPT-90 and DEPT-135, provide this vital information. pressbooks.pubyoutube.com

DEPT-90: This experiment displays signals only for methine (CH) groups.

DEPT-135: This experiment shows positive signals for methyl (CH₃) and methine (CH) groups, and negative signals (pointing down) for methylene (CH₂) groups. Quaternary carbons (C) are absent from all DEPT spectra. chemistrysteps.compressbooks.pub

By comparing the broadband-decoupled ¹³C spectrum with the DEPT-90 and DEPT-135 spectra, every carbon in the molecule can be assigned to its correct type (CH₃, CH₂, CH, or C). pressbooks.pub For this compound, this would allow for the clear identification of its five methyl groups, one methylene group, four methine groups, and the absence of quaternary carbons.

Table 1: Hypothetical DEPT NMR Data for this compound

| Carbon Type | DEPT-90 Signal | DEPT-135 Signal | Number of Carbons |

| CH₃ (Methyl) | Absent | Positive | 5 |

| CH₂ (Methylene) | Absent | Negative | 1 |

| CH (Methine) | Positive | Positive | 4 |

| C (Quaternary) | Absent | Absent | 0 |

The Heteronuclear Single Quantum Coherence (HSQC) experiment is a 2D technique that maps direct, one-bond correlations between protons and the carbons to which they are attached. columbia.eduyoutube.comcolumbia.edu The resulting spectrum has a proton (¹H) axis and a carbon (¹³C) axis. Each peak, or cross-peak, in the spectrum indicates a direct C-H bond.

This experiment is exceptionally powerful for assigning proton signals to their corresponding carbon signals, resolving ambiguities where multiple carbon signals might appear in a similar region of the ¹³C spectrum. ustc.edu.cnacdlabs.com For this compound, an HSQC spectrum would show a cross-peak for every C-H bond, allowing for the unambiguous pairing of each of the 26 protons to their directly bonded carbon atom. An edited HSQC can also provide the same information as a DEPT-135 experiment with greater sensitivity, showing CH/CH₃ and CH₂ groups with opposite phases. columbia.edu

While HSQC identifies direct C-H bonds, the Heteronuclear Multiple Bond Correlation (HMBC) experiment reveals longer-range correlations, typically over two or three bonds (²J_CH and ³J_CH). columbia.eduyoutube.comcolumbia.edu This is critical for piecing together the carbon skeleton. An HMBC spectrum correlates proton signals with carbon signals that are two or three bonds away. Direct one-bond correlations are suppressed. columbia.educolumbia.edu

By analyzing HMBC correlations, one can connect molecular fragments. For example, the protons of a specific methyl group will show correlations to the adjacent methine or methylene carbons, and potentially to carbons further down the chain. Systematically analyzing these correlations allows for the complete assembly of the this compound structure, connecting the ethyl group at C5 to the main heptane (B126788) chain and confirming the positions of the three methyl groups at C2, C3, and C4.

Table 2: Illustrative HSQC and HMBC Correlations for a Fragment of this compound

| Proton (¹H) | Correlated Carbon (¹³C) in HSQC (¹J_CH) | Key Correlated Carbons (¹³C) in HMBC (ⁿJ_CH, n=2,3) |

| H on C2-Methyl | C2-Methyl | C2, C3 |

| H on C2 | C2 | C3, C4, C2-Methyl |

| H on C3 | C3 | C2, C4, C5, C3-Methyl |

| **H on C5-Ethyl (CH₂) ** | C5-Ethyl (CH₂) | C4, C5, C6, C5-Ethyl (CH₃) |

The INADEQUATE experiment is arguably the most definitive NMR technique for determining the carbon skeleton of a molecule, as it directly observes one-bond carbon-carbon (¹³C-¹³C) couplings. nih.govwiley.comljmu.ac.uk The resulting 2D spectrum displays correlations between adjacent carbon atoms, allowing one to literally trace the connectivity of the entire carbon framework. libretexts.orghuji.ac.il

The primary challenge of the INADEQUATE experiment is its extremely low sensitivity. wiley.comlibretexts.org This is because it relies on the presence of two ¹³C isotopes adjacent to each other in the same molecule, a statistically rare event given the low natural abundance of ¹³C (~1.1%). Consequently, the experiment requires a significant amount of sample and/or very long acquisition times. nih.govhuji.ac.il Despite this limitation, for complex structures where other methods might leave ambiguity, INADEQUATE provides unequivocal proof of C-C bonding. ljmu.ac.uk For this compound, this experiment would confirm all C-C bonds, from C1 to C7 and all the methyl and ethyl branches.

Determining the connectivity of this compound is only part of the structural elucidation. The molecule has four chiral centers (at C2, C3, C4, and C5), meaning multiple diastereomers are possible. Assigning the relative stereochemistry at these centers requires more nuanced NMR analysis.

The Nuclear Overhauser Effect (NOE) provides information about the spatial proximity of atoms. diva-portal.org An NOE is observed between two protons that are close in space, regardless of whether they are connected through bonds. By irradiating specific protons and observing which other protons show an NOE enhancement, a map of through-space proximities can be built. In flexible acyclic molecules like this alkane, interpreting NOE data can be complex due to conformational averaging. However, combined with molecular modeling, NOE data can help determine the relative orientation of substituents at adjacent chiral centers. researchgate.net

Analysis of three-bond proton-proton coupling constants (³J_HH) can also provide stereochemical information. The magnitude of ³J_HH is related to the dihedral angle between the protons via the Karplus relationship. By measuring these coupling constants, particularly along the C2-C3-C4-C5 backbone, and comparing them to values predicted for different stereoisomers from computational models, a likely stereochemical arrangement can be deduced. nih.gov

Automated Structure Elucidation from Routine NMR Spectra

The elucidation of the structure of complex organic molecules like branched alkanes from their NMR spectra is a significant bottleneck in chemical discovery. stanford.edu To address this, machine learning (ML) frameworks have been developed to provide a quantitative probabilistic ranking of the most likely constitutional isomers from routine one-dimensional ¹H and/or ¹³C NMR spectra. stanford.edursc.orgnih.govresearchgate.net These automated systems can significantly accelerate the process of structure elucidation. stanford.edursc.orgnih.govresearchgate.net

These ML-based algorithms function by:

Predicting the presence of specific substructures from a large, pre-learned library. rsc.orgnih.govresearchgate.net

Annotating the NMR spectrum by assigning peaks to the predicted substructures. rsc.orgnih.govresearchgate.net

Constructing candidate constitutional isomers based on the identified substructures and providing a probabilistic ranking. rsc.orgnih.govresearchgate.net

For instance, a framework might take the ¹H and ¹³C NMR spectra and the molecular formula as inputs. stanford.edunih.gov It then generates a substructure probability profile, which is used to create and rank possible molecular structures. stanford.edunih.gov In a test case using experimental spectra for molecules with up to 10 non-hydrogen atoms, the correct constitutional isomer was the top-ranked prediction in 67.4% of cases and within the top ten in 95.8% of cases. rsc.org Such automated tools are crucial for the development of fully autonomous reaction discovery platforms. stanford.edursc.orgnih.govresearchgate.net For complex alkanes, techniques like 1H double-quantum filtered (DQF) COSY NMR can be particularly useful, as the resulting spectra are not affected by line broadening, thus preserving high-resolution information even in heterogeneous magnetic fields. acs.org

Mass Spectrometry (MS) Fragmentation Pathways of Branched Alkanes

Mass spectrometry is a powerful tool for determining the structure of alkanes by analyzing their fragmentation patterns upon ionization. jchps.com In electron impact (EI) mass spectrometry, the energy of the impacting electrons is typically high enough to cause significant fragmentation of the molecular ion. waters.com

The fragmentation of branched alkanes in a mass spectrometer is primarily dictated by the stability of the resulting carbocations. jove.comic.ac.ukuobasrah.edu.iqyoutube.com The stability of carbocations follows the order: tertiary > secondary > primary. jove.comresearchgate.netmasterorganicchemistry.com This principle governs the preferential cleavage of C-C bonds at branching points to form the most stable carbocation possible. jove.comic.ac.ukuobasrah.edu.iqyoutube.com

Key characteristics of branched alkane mass spectra include:

Weak or Absent Molecular Ion Peak: Due to the high stability of the carbocations formed upon fragmentation, the initial molecular ion is often very unstable and may be weak or entirely absent in the mass spectrum of highly branched alkanes. jove.comuobasrah.edu.iqwhitman.edu

Preferential Cleavage at Branch Points: The most significant fragmentation occurs at the carbon-carbon bonds of the most substituted carbon atoms, as this leads to the formation of more stable tertiary or secondary carbocations. jove.comuobasrah.edu.iqyoutube.comwhitman.edu

Loss of the Largest Alkyl Group: At a branching point, the cleavage that results in the loss of the largest alkyl radical is often favored. uobasrah.edu.iqwhitman.edu

For this compound, the most likely fragmentation would occur at the highly substituted C2, C4, and C5 positions, leading to the formation of stable carbocations. The relative abundance of the resulting fragment ions would provide crucial information about the branching structure of the molecule.

| Carbocation Type | Relative Stability | Implication for Fragmentation | Expected in this compound? |

|---|---|---|---|

| Tertiary | Most Stable | Favored fragmentation pathway, leading to intense peaks corresponding to the tertiary carbocation. | Yes (at C2, C4) |

| Secondary | Intermediate Stability | Common fragmentation pathway, leading to significant peaks. | Yes (at C3, C5) |

| Primary | Least Stable | Unfavored fragmentation pathway, leading to low-intensity or absent peaks. | Unlikely as a primary cleavage product |

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to four or more decimal places, which allows for the determination of the elemental composition of a molecule and its fragments. measurlabs.comalgimed.com This capability is invaluable for differentiating between isomers, which have the same nominal mass but different exact masses due to their different atomic arrangements. measurlabs.comlcms.czchromatographyonline.com

For example, while standard mass spectrometry might not distinguish between this compound and another C12H26 isomer, HRMS can provide their exact masses, allowing for their differentiation. measurlabs.comalgimed.com Furthermore, by determining the precise elemental composition of fragment ions, HRMS can help to confirm the fragmentation pathways and thus provide stronger evidence for a proposed structure. algimed.comresearchgate.net However, it is important to note that HRMS generally cannot distinguish between geometric isomers. measurlabs.com

While hard ionization techniques like Electron Impact (EI) are excellent for inducing fragmentation, they often result in a weak or absent molecular ion peak for branched alkanes. jove.comuobasrah.edu.iqwhitman.edu Soft ionization techniques, such as Atmospheric Pressure Chemical Ionization (APCI), are designed to minimize fragmentation and preserve the molecular ion. nih.govnih.govbohrium.comacdlabs.comacs.orgthermofisher.com

APCI is particularly suitable for the analysis of less polar and non-polar compounds like alkanes. acdlabs.commdpi.com In APCI, ionization occurs through gas-phase ion-molecule reactions at atmospheric pressure, which is a gentler process than direct electron bombardment. waters.comacdlabs.com This often results in a prominent [M-H]⁺ or M⁺• ion, which clearly indicates the molecular weight of the analyte. mdpi.comacs.orgacs.org Recent studies have shown that for n-alkanes, APCI can produce abundant [M-H]⁺, [M-3H]⁺, and even [M-3H+H₂O]⁺ ions, with the latter showing no chain cleavage, making it a useful analyte-specific ion. nih.govnih.govbohrium.com This preservation of the molecular ion is crucial for confirming the molecular formula of an unknown compound, especially when dealing with complex isomers. quora.com

Synergistic Application of Multiple Spectroscopic Techniques for Complete Structural Characterization

The unambiguous structural elucidation of a complex branched alkane like this compound is best achieved through the synergistic application of multiple spectroscopic techniques. jchps.comnumberanalytics.comnumberanalytics.comresearchgate.net While each technique provides valuable pieces of the puzzle, it is the combination of their data that leads to a confident and complete structural assignment. numberanalytics.com

A typical workflow would involve:

Mass Spectrometry (MS): Initially, mass spectrometry, particularly with a soft ionization technique like APCI, is used to determine the molecular weight and, with HRMS, the elemental formula of the compound. mdpi.comnumberanalytics.com The fragmentation pattern from EI-MS then provides initial clues about the branching of the carbon skeleton. ic.ac.uknumberanalytics.com

Infrared (IR) Spectroscopy: While less informative for alkanes compared to molecules with functional groups, IR spectroscopy can confirm the presence of C-H bonds and the absence of other functional groups. numberanalytics.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the chemical environment and connectivity of the atoms. numberanalytics.comresearchgate.net For a complex molecule like this compound, 2D NMR techniques such as COSY (to identify adjacent protons) and HSQC/HMBC (to correlate proton and carbon signals) are essential for piecing together the carbon framework and definitively placing the ethyl and methyl substituents. acs.orgnumberanalytics.com

Computational and Theoretical Studies of 5 Ethyl 2,3,4 Trimethylheptane Reactivity

Quantum Chemical Calculations for Reaction Energetics and Transition States

Quantum chemical calculations are instrumental in elucidating the mechanisms of chemical reactions by computing the energies of molecules and the transition states that connect them. These methods allow for a detailed exploration of reaction pathways that can be difficult to study experimentally.

The reactivity of alkanes is dominated by the cleavage of their strong C–H and C–C bonds. wou.edu Theoretical methods, particularly density functional theory (DFT), are widely used to investigate the activation of these bonds, providing insights that can guide the design of more efficient catalysts. rsc.org The activation of C–H bonds is a critical step in converting abundant hydrocarbons into more valuable chemicals. rsc.org

In a molecule such as 5-Ethyl-2,3,4-trimethylheptane, there are multiple types of C-H bonds (primary, secondary, and tertiary), each with a different bond dissociation energy (BDE). Generally, the reactivity order for C-H bond activation is tertiary > secondary > primary, as the resulting radical stability follows this trend. acs.org Computational studies can precisely quantify the activation barriers for breaking each specific C-H or C-C bond, which is essential for predicting the selectivity of a given reaction. For instance, in catalytic processes, the interaction with a metal or metal oxide surface can significantly lower the activation energy for a specific bond. rsc.orgeco-vector.com Highly branched alkanes are generally more stable than their linear isomers due to differences in potential energy, which influences their heat of combustion. alevelchemistry.co.uk

Table 1: Illustrative Calculated Activation Energies for C-H Bond Activation in this compound on a Hypothetical Catalyst Surface

| Bond Type | Position in Molecule | Representative Bond | Calculated Activation Energy (kJ/mol) |

| Primary (1°) | Methyl group at C2 | C(2)-H | 120 |

| Primary (1°) | Ethyl group at C5 | C(8)-H | 118 |

| Secondary (2°) | Ethyl group at C5 | C(7)-H | 105 |

| Tertiary (3°) | C3 | C(3)-H | 90 |

| Tertiary (3°) | C4 | C(4)-H | 88 |

| Tertiary (3°) | C5 | C(5)-H | 92 |

| Note: These values are hypothetical and serve to illustrate the expected relative trends based on established chemical principles. |

A potential energy surface (PES) is a fundamental concept in computational chemistry that maps the energy of a system as a function of the positions of its atoms. csbsju.eduwikipedia.org For a chemical reaction, the PES provides a visual representation of the energetic landscape, highlighting reactants, products, intermediates, and transition states. csbsju.edu The lowest energy path connecting reactants to products on the PES is known as the reaction coordinate.

For a complex molecule like this compound, reactions such as thermal cracking or isomerization involve intricate PESs with multiple possible pathways. wou.edu Computational studies can map these surfaces to identify the most favorable reaction channels. For example, the breaking of different C-C bonds will lead to different carbocation intermediates, the relative stability of which will dictate the major products. Some reactions may exhibit bifurcations on the potential energy surface, where a single transition state leads to two or more different products. nih.gov The shape of the PES and dynamic effects, rather than just the energies of the transition states, control the product selectivity in such cases. nih.gov

Ab initio transition state theory (TST) is a cornerstone for calculating the rates of chemical reactions. wikipedia.orgcapes.gov.br TST assumes a quasi-equilibrium between the reactants and the activated complex (the molecular configuration at the transition state). wikipedia.org The rate of the reaction is then determined by the frequency at which these activated complexes pass over the energy barrier to form products.

To apply TST, one must first locate the transition state structure on the potential energy surface using quantum mechanical methods. Ab initio methods, which solve the electronic Schrödinger equation without empirical parameters, are employed for this purpose, although they can be computationally expensive for large systems. capes.gov.brrsc.org Once the transition state is found, its energy and vibrational frequencies are calculated. This information, combined with data for the reactants, allows for the calculation of the reaction rate constant, often including corrections for quantum mechanical tunneling. nih.gov For complex reactions with multiple steps, this process must be repeated for each elementary step to build a complete kinetic model. nih.govnih.gov

Molecular Dynamics Simulations of Alkane Reactivity in Condensed Phases or on Surfaces

While quantum mechanics is ideal for studying individual reactive events, molecular dynamics (MD) simulations are better suited for exploring the behavior of molecules in bulk liquids, mixtures, or at interfaces over longer timescales. MD simulates the motion of atoms and molecules based on classical mechanics and a given force field, which defines the potential energy of the system.

The properties of alkane mixtures are of significant interest to the chemical and oil industries. acs.orgnih.gov MD simulations are a powerful tool for predicting the thermodynamic and transport properties of these mixtures, such as density, viscosity, and surface tension, especially at elevated temperatures where experimental data may be scarce. acs.orgacs.org Various force fields, such as TraPPE-UA and OPLS, have been developed and tested for their ability to accurately reproduce the experimental properties of n-alkanes and their mixtures. acs.orgscienomics.com

Simulations of mixtures containing branched alkanes like this compound can reveal how its size and shape affect the packing and dynamics of the surrounding molecules. These simulations provide insights into properties like diffusion coefficients, which are crucial for understanding mass transfer in industrial processes. For example, in a binary mixture, the relative mobility of the components can be studied as a function of composition and temperature. researchgate.net

Table 2: Representative Data from a Hypothetical Molecular Dynamics Simulation of a Binary Alkane Mixture

| Mole Fraction of this compound | Temperature (K) | Mixture Density (g/cm³) | Diffusion Coefficient of n-Dodecane (10⁻⁹ m²/s) |

| 0.2 | 350 | 0.745 | 1.85 |

| 0.5 | 350 | 0.758 | 1.62 |

| 0.8 | 350 | 0.771 | 1.39 |

| 0.5 | 400 | 0.718 | 2.55 |

| 0.5 | 450 | 0.675 | 3.68 |

| Note: This table contains illustrative data to demonstrate the type of information obtainable from MD simulations. |

MD simulations are extensively used to study the behavior of molecules at solid-liquid or solid-gas interfaces, which is central to heterogeneous catalysis. Simulations of alkanes on surfaces like graphite (B72142) or metal oxides show that the molecules often form ordered, layered structures near the surface. acs.orgresearchgate.nethu-berlin.de The first adsorbed layer exhibits significantly different structural and dynamic properties compared to the bulk liquid, with molecules often aligning parallel to the surface. acs.orggatech.edu

For a branched alkane like this compound, its bulky, non-linear structure would lead to less efficient packing on a flat catalytic surface compared to linear alkanes. acs.org MD simulations can model this adsorption process, revealing how the molecule orients itself to maximize its interaction with the surface. This orientation, in turn, influences which C-H or C-C bonds are most accessible to the active sites on the catalyst, thereby affecting the selectivity of catalytic conversion processes. The dynamics within these adsorbed layers, such as surface diffusion, are also strongly affected by the molecular interactions with the solid surface. acs.org

Prediction of Reactivity and Selectivity in Complex Branched Systems

The prediction of reactivity and selectivity in complex, highly branched alkanes such as this compound is a significant challenge in computational chemistry. The presence of numerous, chemically similar C-H bonds necessitates the use of sophisticated theoretical models to accurately forecast the outcomes of chemical reactions. These models are crucial for understanding reaction mechanisms and for the rational design of selective synthetic transformations.

At the heart of predicting the reactivity of alkanes lies the concept of bond dissociation energy (BDE). The BDE represents the energy required to homolytically cleave a bond, and for alkanes, the C-H bond is typically the most reactive site in radical reactions. libretexts.org A lower C-H BDE indicates a weaker bond, which is more susceptible to abstraction by a reactive species, such as a halogen radical. libretexts.orglibretexts.org Consequently, the site of reaction in an alkane is often governed by the relative BDEs of its various C-H bonds.

In this compound, there are multiple types of C-H bonds: primary (1°), secondary (2°), and tertiary (3°). General chemical principles dictate that the stability of the resulting alkyl radical determines the BDE, with the order of stability being 3° > 2° > 1°. This trend is due to the stabilizing effects of hyperconjugation and electron donation from adjacent alkyl groups. As a result, the C-H BDEs follow the inverse trend: 3° C-H bonds are weaker than 2° C-H bonds, which are in turn weaker than 1° C-H bonds. libretexts.orgfiveable.me

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for calculating the BDEs of C-H bonds in complex molecules. acs.orgnih.gov By employing various functionals and basis sets, chemists can model the electronic structure of the molecule and the corresponding radical to predict the energy required for bond cleavage. acs.orgnih.govresearchgate.net These theoretical calculations provide a quantitative basis for predicting the most likely sites of reaction. For instance, in a radical halogenation reaction, the halogen atom will preferentially abstract a hydrogen atom from the carbon with the lowest BDE. libretexts.orgorganicchemistrytutor.com

The following table presents illustrative BDE values for the different types of C-H bonds in this compound, as would be predicted by DFT calculations.

| Position | Type of C-H Bond | Predicted Bond Dissociation Energy (kcal/mol) |

|---|---|---|

| C2-H | Tertiary (3°) | 96.5 |

| C3-H | Tertiary (3°) | 96.8 |

| C4-H | Tertiary (3°) | 96.3 |

| C5-H | Tertiary (3°) | 96.6 |

| C6-H2 | Secondary (2°) | 99.2 |

| Ethyl C-H2 | Secondary (2°) | 99.5 |

| C1-H3 | Primary (1°) | 104.8 |

| C7-H3 | Primary (1°) | 105.0 |

| Methyl on C2 | Primary (1°) | 105.1 |

| Methyl on C3 | Primary (1°) | 104.9 |

| Methyl on C4 | Primary (1°) | 105.2 |

| Ethyl C-H3 | Primary (1°) | 105.3 |

Note: The BDE values presented are illustrative and representative of typical trends observed in branched alkanes. Actual values would be obtained from specific quantum chemical calculations.

Based on these predicted BDEs, the tertiary C-H bonds at positions 2, 3, 4, and 5 are the most likely sites for initial reaction in a radical-mediated process. The subtle differences in BDE among these tertiary positions arise from the local steric and electronic environment of each C-H bond. nih.govchemrxiv.org For example, the slightly lower BDE at C4 could be attributed to a more stabilized radical due to the surrounding alkyl groups.

However, BDE is not the only factor influencing selectivity. Steric effects also play a crucial role. numberanalytics.comnih.gov In highly congested molecules like this compound, the accessibility of a particular C-H bond to an incoming reagent can significantly impact the reaction rate. A bulky reagent may have difficulty reaching a sterically hindered C-H bond, even if it is electronically favored (i.e., has a lower BDE). Computational models can also quantify these steric effects, often by mapping the steric accessibility of different parts of the molecule.

Furthermore, the nature of the attacking radical is a key determinant of selectivity. Highly reactive species, such as the chlorine radical, are less selective and will react with the different types of C-H bonds in ratios that are closer to their statistical distribution, though still favoring the weaker bonds. researchgate.net In contrast, a less reactive radical, like the bromine radical, is more selective and will preferentially attack the weakest C-H bond. libretexts.org This is explained by the Hammond postulate, which states that for an endothermic reaction step (like hydrogen abstraction by bromine), the transition state more closely resembles the products (the alkyl radical), and thus the stability of the radical has a greater influence on the activation energy.

Advanced computational approaches, including machine learning models trained on large datasets of reaction outcomes, are also being developed to predict site-selectivity. nih.govrsc.orgnih.gov These models can learn complex relationships between molecular structure and reactivity, incorporating both electronic and steric features to provide highly accurate predictions for complex systems.

Reaction Mechanisms and Chemical Behavior of Highly Branched Alkanes

Catalytic Isomerization Mechanisms of Branched Alkanes

The isomerization of alkanes is a crucial process in the petroleum industry for enhancing the octane (B31449) number of gasoline. tandfonline.comntnu.no This process converts linear or lightly branched alkanes into their more highly branched, higher-octane isomers. tandfonline.com The reactions are typically carried out over bifunctional catalysts, which possess both metallic and acidic sites. tandfonline.comresearchgate.net

Role of Carbenium Ion Intermediates in Skeletal Isomerization

The skeletal isomerization of alkanes on acidic and bifunctional catalysts proceeds through a mechanism involving carbenium ion intermediates. tandfonline.comtandfonline.com The catalytic cycle involves the following key steps:

Initiation: The process begins with the formation of an initial carbenium ion. tandfonline.com In bifunctional catalysis, the alkane is first dehydrogenated on a metallic site (like platinum) to form an alkene. ntnu.noresearchgate.net This alkene is then protonated by a Brønsted acid site on the catalyst support (e.g., a zeolite) to form a carbenium ion. researchgate.net

Isomerization: The carbenium ion undergoes skeletal rearrangement. These rearrangements, particularly those that lead to branching (Type B rearrangements), are believed to occur via protonated cyclopropane (B1198618) (PCP) intermediates. tandfonline.com The stability of carbenium ions follows the order: tertiary > secondary > primary. tandfonline.com Consequently, rearrangements tend to favor the formation of more stable, more highly branched carbenium ions. tandfonline.comwikipedia.org

Propagation: The rearranged carbenium ion can abstract a hydride ion from a feed alkane molecule, releasing the isomerized alkane product and generating a new carbenium ion to continue the catalytic cycle. tandfonline.com Alternatively, the isomerized carbenium ion can deprotonate to form a branched alkene, which is then hydrogenated on the metallic site to yield the final isoalkane product. ntnu.no

Influence of Catalyst Acidity and Metallic Sites on Selectivity

The selectivity of the isomerization process towards desired branched products is significantly influenced by the properties of the catalyst, specifically the nature and proximity of the acidic and metallic sites.

Catalyst Acidity: The strength and concentration of acid sites are critical. Stronger acids lead to higher turnover rates for isomerization because they can more effectively stabilize the carbenium ion intermediates. acs.org However, excessively strong acidity can promote undesired side reactions like cracking. researchgate.net Weaker acids, on the other hand, can sometimes show higher selectivity for cracking over isomerization. acs.org Therefore, optimizing the acid strength is crucial for maximizing the yield of isomerized products. mdpi.com

Metallic Sites: The metallic function, typically platinum or another noble metal, is responsible for the hydrogenation/dehydrogenation steps. researchgate.netmdpi.com The dispersion and location of these metallic sites relative to the acid sites (the "intimacy") can have a profound impact on catalyst performance. psu.eduberkeley.edu Closer proximity between metal and acid sites can lead to higher conversion rates and can shift selectivity towards the primary isomer products. psu.eduberkeley.edu This is because the rapid hydrogenation of the initially formed isoalkenes on nearby metal sites prevents them from undergoing further reactions on the acid sites, such as secondary isomerization or cracking (β-scission). psu.eduberkeley.edu However, for some mesoporous catalysts, the distance between metal and acid sites at the nanometer scale may not significantly affect performance. rsc.org

The balance between the metallic and acidic functions is a key parameter in designing efficient hydroisomerization catalysts. mdpi.comrsc.org

Suppressing Undesired Side Reactions (e.g., cracking, coking)

While the goal of isomerization is to rearrange the carbon skeleton, several undesirable side reactions can occur, primarily cracking and coking, which reduce the yield of the desired products and can lead to catalyst deactivation. tandfonline.comwhiterose.ac.uk

Cracking: This involves the breaking of C-C bonds (β-scission) in the carbenium ion intermediates, leading to the formation of smaller alkanes and alkenes. tandfonline.com Cracking is also an acid-catalyzed reaction and competes with isomerization. acs.org Factors that favor cracking include high temperatures and strong acid sites. tandfonline.comacs.org As mentioned, controlling the metal-acid site intimacy can suppress cracking by hydrogenating the isoalkene intermediates before they can undergo further cleavage. psu.eduberkeley.edu

Coking: Coke is a carbonaceous deposit that can form on the catalyst surface, blocking active sites and pores, leading to a loss of catalytic activity. whiterose.ac.uk Coke precursors can be formed from the polymerization and dehydrogenation of unsaturated species on the catalyst surface. tandfonline.com The presence of a metallic function and hydrogen can help to suppress coke formation by hydrogenating these precursors. ntnu.no Steam is also used in some industrial cracking processes to inhibit coke formation. chemguide.co.uk Additives can also be employed to reduce the rate of coke deposition. stablewatercluster.net

Table 1: Factors Influencing Catalytic Isomerization of Branched Alkanes

| Factor | Influence on Isomerization |

|---|---|

| Carbenium Ion Stability | Tertiary > Secondary > Primary. Rearrangements favor more stable, branched ions. tandfonline.comwikipedia.org |

| Catalyst Acidity | Stronger acids increase reaction rates but can also promote cracking. acs.org |

| Metal-Acid Site Proximity | Closer intimacy can enhance selectivity towards isomers by preventing secondary reactions. psu.eduberkeley.edu |

| Temperature | Lower temperatures thermodynamically favor branched isomers, but higher temperatures are needed for activation. High temperatures can also favor cracking and coking. tandfonline.com |

| Hydrogen Pressure | Used in hydroisomerization to hydrogenate alkenes and suppress coke formation. ntnu.no |

Oxidation and Combustion Mechanisms of Branched Alkanes

The oxidation and combustion of alkanes are fundamental processes in energy production. alevelchemistry.co.ukmaricopa.edu The complex, multi-step radical chain reactions involved are highly dependent on temperature and the structure of the alkane fuel. nih.govnih.gov

Low-Temperature Oxidation Pathways and Alkylperoxy Radical Isomerization

At lower temperatures (below approximately 900 K), the oxidation of alkanes proceeds through a distinct set of pathways characterized by the formation and reaction of peroxy radicals. nih.govresearchgate.net

The general mechanism begins with the abstraction of a hydrogen atom from the alkane (RH) to form an alkyl radical (R•). nih.gov This radical then rapidly adds a molecule of oxygen to form an alkylperoxy radical (ROO•). nih.gov

RH + •OH → R• + H₂O R• + O₂ → ROO•

The fate of the ROO• radical is crucial and temperature-dependent. At temperatures above ~550 K, a key reaction is the intramolecular isomerization of the ROO• radical, where a hydrogen atom from the alkyl chain is transferred to the peroxy group. nih.gov This forms a hydroperoxyalkyl radical (•QOOH). nih.govacs.org

ROO• ⇌ •QOOH

This isomerization step is critical because it opens up pathways to chain branching, which is responsible for autoignition phenomena like "cool flames". nih.gov The •QOOH radical can then undergo several reactions, including the addition of a second oxygen molecule or decomposition to form stable oxygenated products like cyclic ethers. nih.gov The structure of the alkane influences the ease of these H-atom transfer reactions, with branched alkanes exhibiting complex isomerization possibilities. nih.gov

Autoxidation Reactions and Formation of Highly Oxygenated Intermediates

Recent research has revealed that the low-temperature oxidation process can be more extensive than previously thought, involving multiple sequential O₂ additions in a process called autoxidation. escholarship.orgosti.govpnas.org This leads to the formation of highly oxygenated intermediates (HOMs). escholarship.orgosti.govnih.gov

Following the initial isomerization to a •QOOH radical, a second O₂ molecule can add to the radical site, forming a hydroperoxyalkylperoxy radical (•OOQOOH). nih.gov

•QOOH + O₂ → •OOQOOH

Further O₂ additions can occur, leading to species with multiple hydroperoxy groups and other oxygen-containing functionalities. nih.govpnas.org The formation of these highly oxygenated intermediates has been observed in the autooxidation of various organic compounds, including branched alkanes, at temperatures relevant to combustion. escholarship.orgosti.govpnas.org The propensity of a branched alkane to form these HOMs is related to its molecular structure and the availability of C-H bonds that can be readily abstracted in intramolecular H-shift reactions. escholarship.orgosti.gov

Table 2: Key Species in the Low-Temperature Oxidation of Branched Alkanes

| Species | Formula/Structure | Role in Oxidation |

|---|---|---|

| Alkyl Radical | R• | Formed by H-abstraction from the parent alkane. nih.gov |

| Alkylperoxy Radical | ROO• | Formed by the addition of O₂ to the alkyl radical. Undergoes isomerization. nih.gov |

| Hydroperoxyalkyl Radical | •QOOH | Product of ROO• isomerization. A key intermediate leading to chain branching. nih.govacs.org |

| Hydroperoxyalkylperoxy Radical | •OOQOOH | Formed by the addition of a second O₂ to •QOOH. nih.gov |

| Highly Oxygenated Intermediates (HOMs) | CₓHᵧOₙ (n ≥ 3) | Products of extensive autoxidation, involving multiple O₂ additions and isomerizations. escholarship.orgosti.govpnas.org |

Modeling the Influence of Carbon Branching Structure on Reactivity

The intricate, three-dimensional structure of 5-Ethyl-2,3,4-trimethylheptane, with its multiple methyl and ethyl branches, profoundly impacts its chemical reactivity. Modeling studies on branched alkanes, while not always specific to this exact molecule, provide a robust framework for understanding its behavior.

One of the key areas where branching plays a critical role is in combustion and atmospheric chemistry. The degree and position of alkyl branches influence several key properties:

Vapor Pressure and Volatility: Generally, branched alkanes and their oxidation products exhibit lower vapor pressures than their linear isomers of the same carbon number. copernicus.org This is a consequence of their more compact molecular shape, which reduces the surface area available for intermolecular van der Waals forces.

Autoxidation Potential: Increased branching can hinder the ability of an alkane to undergo autoxidation reactions. copernicus.orgcopernicus.org These reactions are crucial in the formation of low-volatility products and secondary organic aerosols (SOA). copernicus.orgcopernicus.org Models often incorporate an "autoxidation reduction factor" that is dependent on the degree and location of branching to account for this effect. copernicus.orgcopernicus.org

Ignition Delay: The molecular structure of alkanes, particularly the degree of branching, significantly affects their ignition delay times. universityofgalway.ie Studies on hexane (B92381) isomers, which serve as a model for more complex branched structures, have shown that different isomers exhibit distinct reactivities under identical conditions. universityofgalway.ie This suggests that a single, cohesive set of reaction rate rules can be developed to describe the combustion kinetics of alkanes with varying degrees of branching. universityofgalway.ie

Secondary Organic Aerosol (SOA) Formation: Branched alkanes are significant precursors to SOA in urban environments. copernicus.orgcopernicus.org Modeling efforts, such as the Unified Partitioning Aerosol Phase Reaction (UNIPAR) model, have been extended to predict SOA formation from a variety of branched alkanes. copernicus.orgcopernicus.org These models indicate that while branched alkanes may have a reduced capacity for autoxidation, their higher abundance in fuels like diesel can lead to them contributing more to SOA mass than linear alkanes. copernicus.orgcopernicus.org The size and branching of the carbon skeleton are dominant factors driving SOA yield. nih.gov

The following interactive table provides computed properties for this compound, which are essential inputs for reactivity models.

| Property | Value | Source |

| Molecular Formula | C12H26 | PubChem nih.gov |

| Molecular Weight | 170.33 g/mol | PubChem nih.gov |

| XLogP3 | 5.6 | PubChem nih.gov |

| Topological Polar Surface Area | 0 Ų | PubChem nih.gov |

| Heavy Atom Count | 12 | PubChem nih.gov |

| Complexity | 101 | PubChem nih.gov |

This table is interactive. Click on the headers to sort the data.

Radical Reactions and Their Role in Branched Alkane Chemistry

Due to the high stability of C-C and C-H sigma bonds and the low polarity of the molecule, the chemistry of this compound, like other alkanes, is dominated by free radical reactions. libretexts.orglearnbin.net These reactions typically require a significant input of energy, such as heat or light, to initiate the homolytic cleavage of bonds, forming highly reactive radical intermediates. libretexts.orglearnbin.netmasterorganicchemistry.com

The general mechanism for radical reactions in alkanes proceeds through three main stages:

Initiation: The reaction is initiated by the formation of free radicals. For instance, in the presence of UV light, a molecule like chlorine (Cl₂) can undergo homolytic cleavage to produce two chlorine radicals. learnbin.netmasterorganicchemistry.com

Propagation: The generated radicals are highly reactive and can abstract a hydrogen atom from the alkane, in this case, this compound, to form an alkyl radical and HCl. This new alkyl radical can then react further.

Termination: The reaction ceases when two radicals combine to form a stable, non-radical product.

A crucial aspect of the radical chemistry of branched alkanes is the stability of the resulting alkyl radicals. The order of stability for alkyl radicals is:

Tertiary > Secondary > Primary

This stability order is due to the electron-donating inductive effect of alkyl groups and hyperconjugation. In the structure of this compound, there are multiple tertiary and secondary carbon atoms, making it susceptible to the formation of more stable radicals.

Pyrolysis and Cracking:

Pyrolysis, or cracking, is a prime example of a radical reaction in alkanes, where high temperatures in the absence of air lead to the breaking of C-C and C-H bonds. byjus.comunacademy.com The rate of pyrolysis generally increases with molecular weight and the degree of branching in an alkane. byjus.comunacademy.com

C-C Bond Fission: This process leads to the formation of smaller alkanes and alkenes. byjus.com In highly branched alkanes, bond cleavage preferentially occurs at the points of branching due to the formation of more stable tertiary or secondary radicals. uobasrah.edu.iq

C-H Bond Fission: This results in the production of an alkene and hydrogen. byjus.com

The pyrolysis of a complex molecule like this compound would be expected to yield a complex mixture of smaller hydrocarbons. The fragmentation would likely favor pathways that produce the most stable radical intermediates.

The following table lists the bond dissociation energies for various types of C-H bonds, illustrating the energetic favorability of forming more substituted radicals.

| Bond Type | Bond Dissociation Energy (kJ/mol) |

| Primary (R-CH₂–H) | ~423 |

| Secondary (R₂CH–H) | ~413 |

| Tertiary (R₃C–H) | ~400 |

Data sourced from general chemical principles.

This difference in bond dissociation energy means that less energy is required to form a tertiary radical, making it a more likely intermediate in radical reactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.